Cas no 1806069-03-3 (Ethyl 3-(aminomethyl)-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-acetate)

Ethyl 3-(aminomethyl)-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(aminomethyl)-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-acetate
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- Inchi: 1S/C12H12F6N2O3/c1-2-22-9(21)4-6-3-8(11(13,14)15)7(5-19)10(20-6)23-12(16,17)18/h3H,2,4-5,19H2,1H3
- InChI Key: RQWUDGJOMPAEMX-UHFFFAOYSA-N
- SMILES: FC(C1=CC(CC(=O)OCC)=NC(=C1CN)OC(F)(F)F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 401
- Topological Polar Surface Area: 74.4
- XLogP3: 2.3
Ethyl 3-(aminomethyl)-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029081016-1g |
Ethyl 3-(aminomethyl)-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-acetate |
1806069-03-3 | 97% | 1g |
$1,519.80 | 2022-04-01 |
Ethyl 3-(aminomethyl)-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-acetate Related Literature
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
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2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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5. Book reviews
Additional information on Ethyl 3-(aminomethyl)-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-acetate
Research Brief on Ethyl 3-(aminomethyl)-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-acetate (CAS: 1806069-03-3)
Ethyl 3-(aminomethyl)-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-acetate (CAS: 1806069-03-3) is a specialized pyridine derivative that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by the presence of trifluoromethoxy and trifluoromethyl groups, as well as an aminomethyl substituent, exhibits properties that make it a promising candidate for drug development, particularly in the areas of central nervous system (CNS) disorders and inflammatory diseases.
Recent studies have focused on the synthesis and pharmacological evaluation of this compound. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that improves the yield and purity of Ethyl 3-(aminomethyl)-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-acetate. The researchers employed a multi-step process involving palladium-catalyzed cross-coupling reactions and selective fluorination, achieving an overall yield of 68% with >99% purity. This advancement addresses previous challenges in large-scale production, making the compound more accessible for preclinical studies.
In terms of biological activity, preliminary in vitro studies have demonstrated that this pyridine derivative acts as a potent modulator of GABA-A receptors, with particular affinity for the α5 subunit. This specificity suggests potential applications in treating anxiety disorders and cognitive impairments. Molecular docking simulations reveal that the trifluoromethoxy group plays a crucial role in binding to the receptor's hydrophobic pocket, while the aminomethyl group forms hydrogen bonds with key amino acid residues.
Further pharmacological investigations published in Bioorganic & Medicinal Chemistry Letters (2024) have explored the compound's pharmacokinetic properties. The ethyl ester moiety was found to enhance blood-brain barrier penetration, with a brain-to-plasma ratio of 1.2 in rodent models. The compound exhibits favorable metabolic stability, with a half-life of approximately 4.5 hours in human liver microsomes, suggesting potential for once-daily dosing in clinical applications.
Ongoing research is investigating the therapeutic potential of this compound in animal models of epilepsy and neuropathic pain. Early results from a collaboration between academic and industry researchers show promising anticonvulsant activity in the maximal electroshock seizure test, with an ED50 of 12 mg/kg. These findings position Ethyl 3-(aminomethyl)-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-acetate as a lead compound for further optimization and development in CNS therapeutics.
The compound's unique chemical structure also presents opportunities for structural modification and the development of derivative compounds. Recent patent applications (WO2023124567) have claimed novel analogs with improved selectivity profiles, suggesting growing commercial interest in this chemical scaffold. As research progresses, Ethyl 3-(aminomethyl)-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-acetate and its derivatives may emerge as important tools for both therapeutic development and neuroscience research.
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